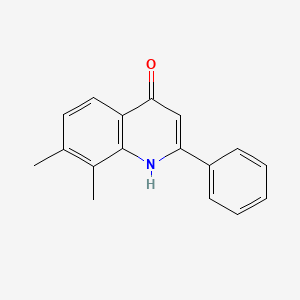

7,8-Dimethyl-4-hydroxy-2-phenylquinoline

Description

Historical Context of Quinoline (B57606) Research in Organic and Medicinal Chemistry

The journey of quinoline chemistry began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.gov A significant milestone was achieved in 1842 when Charles Gerhardt synthesized quinoline through the distillation of the antimalarial alkaloid quinine (B1679958) with a strong base. This discovery established a crucial link between the natural product and the synthetic heterocycle, paving the way for the development of synthetic antimalarial drugs.

The late 19th century witnessed the development of several named reactions for quinoline synthesis that are still fundamental in organic chemistry today. These include:

Skraup Synthesis: A reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent.

Doebner-von Miller Reaction: The reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst. nih.govwikipedia.org

Combes Quinoline Synthesis: The acid-catalyzed reaction of anilines with β-diketones.

Conrad-Limpach Synthesis: The condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. wikipedia.orgsynarchive.com

Friedländer Synthesis: The reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

These synthetic methodologies enabled the creation of a vast library of quinoline derivatives, leading to the discovery of numerous compounds with significant biological activities, including the renowned antimalarial drug, Chloroquine (B1663885).

Importance of the 4-Hydroxyquinoline (B1666331) Substructure in Chemical Synthesis and Biological Systems

The 4-hydroxyquinoline moiety, also known as a 4-quinolone, is a particularly important substructure within the broader quinoline family. This scaffold is present in numerous natural products and synthetic compounds with diverse biological activities. The hydroxyl group at the 4-position can exist in tautomeric equilibrium with its keto form, 4-quinolone, which influences its chemical reactivity and biological interactions.

The 4-hydroxyquinoline core is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a versatile template for the design of ligands for various biological targets. mdpi.com Derivatives of 4-hydroxyquinoline have been reported to exhibit a wide array of pharmacological effects, including:

Antimicrobial activity

Anticancer properties eurekaselect.com

Anti-inflammatory effects

Antiviral activity

Neuroprotective effects

In chemical synthesis, the 4-hydroxyquinoline substructure serves as a valuable intermediate. The hydroxyl group can be readily functionalized, and the quinoline ring system can undergo various substitution reactions, allowing for the generation of diverse molecular architectures.

Specific Focus on 7,8-Dimethyl-2-phenylquinoline Derivatives within the Quinoline Family

The introduction of substituents onto the quinoline core allows for the fine-tuning of its physicochemical and biological properties. The 7,8-dimethyl substitution pattern on the benzene (B151609) ring of the quinoline nucleus influences the molecule's lipophilicity and electronic properties. The presence of a phenyl group at the 2-position is a common feature in many biologically active quinolines, often contributing to enhanced potency and target selectivity.

While specific research on 7,8-Dimethyl-4-hydroxy-2-phenylquinoline is not extensively documented, the individual components of its structure are well-represented in the scientific literature. For instance, a patent has described 7,8-dimethyl-2,4-dihydroxyquinoline as a useful intermediate. google.com Furthermore, the related compound 7,8-dimethyl-2-phenylquinoline-4-carboxylic acid is commercially available, indicating research interest in this particular scaffold. scbt.com These examples suggest that the 7,8-dimethyl-2-phenylquinoline framework is a viable and potentially valuable scaffold for the development of new chemical entities.

Overview of Current Academic Research Trends Related to Substituted 4-Hydroxy-2-phenylquinolines

Current research on substituted 4-hydroxy-2-phenylquinolines is vibrant and multifaceted, with a significant focus on their therapeutic potential. Key areas of investigation include:

Anticancer Agents: Many studies are exploring the efficacy of 4-hydroxy-2-phenylquinoline derivatives as anticancer agents. neuroquantology.com Research has shown that these compounds can exert their effects through various mechanisms, such as the inhibition of histone deacetylases (HDACs) and the targeting of G-quadruplex DNA structures. nih.govnih.gov The structural features of the 4-hydroxy-2-phenylquinoline scaffold make it an attractive candidate for the design of targeted cancer therapies.

Antimicrobial Agents: The 4-hydroxyquinoline core is a well-established pharmacophore for antimicrobial activity. Research is ongoing to develop new 2-phenylquinoline (B181262) derivatives with improved potency and a broader spectrum of activity against drug-resistant bacteria and fungi. benthamscience.comnih.govorientjchem.org

Materials Science: The rigid, planar structure and conjugated π-system of the quinoline ring make it suitable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. Research in this area explores how different substitution patterns on the quinoline core affect its photophysical and electronic properties.

Compound Data

| Compound Name | Molecular Formula | CAS Number | Key Features |

| This compound | C17H17NO | N/A | The target compound of this article. |

| 7,8-Dimethyl-4-hydroxyquinoline | C11H11NO | 178984-37-7 | Lacks the 2-phenyl substituent. sigmaaldrich.com |

| 7,8-Dimethyl-2,4-dihydroxyquinoline | C11H11NO2 | Not specified in patent | A closely related dihydroxy analog. google.com |

| 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid | C18H15NO2 | Not specified | Carboxylic acid derivative at the 4-position. scbt.com |

| 4-Hydroxy-2-phenylquinoline | C15H11NO | 643-65-2 | Lacks the 7,8-dimethyl substituents. |

Structure

3D Structure

Properties

CAS No. |

1070879-76-3 |

|---|---|

Molecular Formula |

C17H15NO |

Molecular Weight |

249.31 g/mol |

IUPAC Name |

7,8-dimethyl-2-phenyl-1H-quinolin-4-one |

InChI |

InChI=1S/C17H15NO/c1-11-8-9-14-16(19)10-15(18-17(14)12(11)2)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,19) |

InChI Key |

HQEYFAQMBUDTKC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Synthetic Methodologies for 7,8 Dimethyl 4 Hydroxy 2 Phenylquinoline and Analogues

Classical Quinoline (B57606) Synthesis Reactions Applied to 4-Hydroxy-2-phenylquinolines

The traditional methods for quinoline synthesis have been extensively studied and remain relevant for the preparation of a wide array of derivatives. These reactions often involve the condensation and cyclization of aniline (B41778) precursors with carbonyl compounds under thermal or acid/base-catalyzed conditions.

The Conrad–Limpach Reaction and its Adaptations

The Conrad–Limpach synthesis is a well-established method for preparing 4-hydroxyquinolines (which often exist in their tautomeric 4-quinolone form). wikipedia.orgsynarchive.com The reaction proceeds in two key steps: the initial condensation of an aniline with a β-ketoester to form an enamine, followed by a high-temperature thermal cyclization. synarchive.comwikipedia.org To synthesize 7,8-dimethyl-4-hydroxy-2-phenylquinoline, 2,3-dimethylaniline (B142581) would be reacted with a β-ketoester bearing a phenyl group, such as ethyl benzoylacetate.

The first step, the formation of the enamine intermediate, is typically carried out at moderate temperatures. The subsequent cyclization, however, requires significant thermal energy, often in the range of 250°C, to overcome the energy barrier of the ring-closing step. wikipedia.org The choice of solvent is critical for the success of this high-temperature cyclization. While early procedures were conducted without a solvent, leading to modest yields, the use of high-boiling inert solvents like mineral oil or Dowtherm A has been shown to significantly improve the yield of the 4-hydroxyquinoline (B1666331) product. wikipedia.org

| Reactant 1 | Reactant 2 | Key Reaction Steps | Conditions | Product |

| 2,3-Dimethylaniline | Ethyl benzoylacetate | 1. Condensation | 1. Moderate temperature | This compound |

| 2. Thermal Cyclization | 2. High temperature (~250°C), high-boiling inert solvent |

This table represents a proposed reaction based on the principles of the Conrad-Limpach synthesis.

The Gould–Jacobs Reaction and its Modifications

The Gould-Jacobs reaction provides another classical route to 4-hydroxyquinoline derivatives. wikipedia.org This method involves the condensation of an aniline with an alkoxymethylenemalonate, such as diethyl ethoxymethylenemalonate, followed by thermal cyclization. wikipedia.orgablelab.eu The resulting product is a 4-hydroxyquinoline with a carboxyl group at the 3-position, which can be subsequently removed by decarboxylation upon heating. wikipedia.org For the synthesis of the target compound, 2,3-dimethylaniline would be the starting aniline derivative. The 2-phenyl substituent would need to be introduced via a different strategy, as the standard Gould-Jacobs protocol does not directly accommodate this. However, modifications of the starting materials could potentially yield the desired product.

The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups. wikipedia.org The cyclization step, similar to the Conrad-Limpach reaction, requires high temperatures. ablelab.eu Modern adaptations of this reaction have employed microwave irradiation to accelerate the reaction and improve yields, significantly reducing the long reaction times associated with conventional heating. researchgate.net

| Reactant 1 | Reactant 2 | Key Reaction Steps | Conditions | Intermediate/Product |

| 2,3-Dimethylaniline | Diethyl ethoxymethylenemalonate | 1. Condensation | 1. Moderate temperature | Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate |

| 2. Thermal Cyclization | 2. High temperature (conventional or microwave heating) | |||

| 3. Saponification | 3. Base (e.g., NaOH) | 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid | ||

| 4. Decarboxylation | 4. Heating | 4-Hydroxy-7,8-dimethylquinoline |

This table illustrates the general sequence of the Gould-Jacobs reaction for a related analogue.

Other Cyclization and Condensation Approaches (e.g., Pfitzinger, Friedländer)

The Pfitzinger reaction offers a route to quinoline-4-carboxylic acids through the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org The resulting carboxylic acid can potentially be decarboxylated to yield the corresponding quinoline. To obtain a 2-phenyl substituted quinoline, a ketone such as acetophenone (B1666503) would be used as the carbonyl component. While this method primarily yields quinoline-4-carboxylic acids, modifications could potentially lead to 4-hydroxyquinolines. rsc.orgresearchgate.net

The Friedländer synthesis is a versatile method for producing quinolines by the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. wikipedia.orgnih.gov To synthesize this compound, one could envision a reaction between 2-amino-3,4-dimethylacetophenone and ethyl benzoylacetate. The reaction is typically catalyzed by acids or bases and involves a condensation followed by a cyclodehydration. wikipedia.org Various catalysts, including Brønsted and Lewis acids, have been employed to promote this reaction. eurekaselect.com

| Reaction | Starting Materials | Key Features | Product Type |

| Pfitzinger | Substituted Isatin, Phenyl methyl ketone (Acetophenone) | Base-catalyzed condensation. | Quinoline-4-carboxylic acid |

| Friedländer | 2-Amino-3,4-dimethylacetophenone, Ethyl benzoylacetate | Acid or base-catalyzed condensation and cyclodehydration. | Polysubstituted quinoline |

This table outlines potential starting materials for the Pfitzinger and Friedländer syntheses leading to analogues of the target compound.

Modern and Green Chemistry Approaches to Quinoline Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These modern approaches often feature the use of catalytic systems and one-pot procedures, minimizing waste and energy consumption.

Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium and copper, has emerged as a powerful tool for the synthesis of quinoline scaffolds. Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, have been utilized to construct the quinoline ring system or to introduce substituents onto a pre-existing quinoline core. nih.govresearchgate.net For instance, palladium-catalyzed intramolecular amidation reactions have been developed for the synthesis of 4-arylquinolin-2(1H)-ones. nih.gov Similarly, palladium-catalyzed aza-Wacker oxidative cyclization offers a route to 2-methylquinolines under mild conditions. organic-chemistry.org

Copper-catalyzed reactions have also been successfully employed for the synthesis of 4-quinolones. One notable example is the copper-catalyzed intermolecular cyclization of anilines and alkynes, which provides a direct route to 4-quinolones under mild reaction conditions with high functional group tolerance. organic-chemistry.org This method avoids the harsh conditions often required in classical syntheses.

| Metal Catalyst | Reaction Type | Reactants | Key Advantages |

| Palladium | Heck/Suzuki Coupling, Aza-Wacker Cyclization | Aryl halides, boronic acids, anilines, alkenes | High efficiency, mild conditions, functional group tolerance. |

| Copper | Intermolecular Cyclization | Anilines, Alkynes | Readily available starting materials, mild conditions. |

This table summarizes the general features of metal-catalyzed quinoline syntheses.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. mdpi.com These reactions are characterized by their atom economy, operational simplicity, and the ability to generate molecular diversity.

Several MCRs have been developed for the synthesis of quinoline derivatives. For example, a one-pot, three-component protocol has been reported for the synthesis of functionalized 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives using an aldehyde, malononitrile, and 3-aminophenol, catalyzed by ammonium (B1175870) acetate (B1210297). nih.gov This approach offers mild reaction conditions and good to excellent yields. While this specific example leads to a dihydroquinoline, it demonstrates the potential of MCRs to construct highly substituted quinoline-like scaffolds in a single step.

Another example of a one-pot synthesis involves the reaction of aryl aldehydes, dimedone, and thiourea, catalyzed by a zinc ferrite (B1171679) nanocatalyst, to produce hexahydroquinazoline-5-ones. mdpi.com Although this yields a quinazoline (B50416), the complexity of the product formed in a single step highlights the power of multicomponent strategies in heterocyclic synthesis.

| Reaction Type | Reactants | Catalyst | Key Features |

| Three-component reaction | Benzaldehyde, Malononitrile, 3-Aminophenol | Ammonium acetate | One-pot, mild conditions, good yields. |

| Three-component reaction | Aryl aldehyde, Dimedone, Thiourea | Zinc ferrite nanocatalyst | One-pot, nanocatalysis, eco-friendly. |

This table presents examples of multicomponent reactions for the synthesis of related heterocyclic compounds.

Solvent-Free and Microwave-Assisted Syntheses

In recent years, green chemistry principles have driven the development of more environmentally benign synthetic methods. Solvent-free and microwave-assisted syntheses have emerged as powerful alternatives to traditional heating methods for the production of quinoline derivatives, often leading to shorter reaction times, higher yields, and simpler work-up procedures.

Solvent-Free Synthesis:

Solvent-free, or solid-phase, synthesis of quinolines is typically carried out by grinding the reactants together, sometimes in the presence of a solid catalyst. This method minimizes waste and avoids the use of potentially toxic solvents. For the synthesis of polysubstituted quinolines, solid acid catalysts have shown significant promise. For instance, the Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, can be efficiently catalyzed by solid-supported acid catalysts under solvent-free conditions. Optimization of such reactions often involves screening different catalysts and adjusting the reaction temperature to maximize the yield. One study on a Friedländer-type reaction found that a 10 wt% loading of a specific heterogeneous acid catalyst at 100°C for 4 hours provided the optimal conditions for quinoline synthesis under solvent-free conditions. nih.gov Another approach involves the use of nanocatalysts, which offer a large surface area and high catalytic activity. For example, the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives has been achieved in good yields under solvent-free conditions at 80°C using a nanocatalyst. nih.gov

Microwave-Assisted Synthesis:

Microwave irradiation has been widely adopted in organic synthesis to accelerate reactions. researchgate.net The rapid and uniform heating provided by microwaves can significantly reduce reaction times from hours to minutes and often improves product yields. researchgate.net The synthesis of polysubstituted quinolines has been successfully achieved using microwave-assisted methods. For instance, the Friedländer synthesis of 8-hydroxyquinolines under microwave irradiation in ethanol (B145695) showed a marked improvement in yield (72%) compared to conventional heating (34%). nih.gov In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials. The microwave-assisted synthesis of quinoline-based hybrids has been demonstrated to proceed efficiently in DMF at 150°C in just 8 minutes, affording good to excellent yields. nih.gov

The following table summarizes representative data for microwave-assisted synthesis of quinoline derivatives, highlighting the significant reduction in reaction time and improvement in yields.

| Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |

| 2-Amino-3-hydroxybenzaldehyde, Ketones | Microwave, Ethanol | Not Specified | 72 | nih.gov |

| Formyl-quinoline derivatives, Heterocyclic amines, 1,3-Diketones | Microwave, DMF, 150°C | 8 min | 68-82 | nih.gov |

| 6,7,8-substituted 3-bromomethyl-2-chloro-quinolines | Microwave, 80°C | Not Specified | 92-97 | nih.gov |

Regioselectivity and Stereoselectivity Control in Synthesis

The synthesis of specifically substituted quinolines like this compound hinges on controlling the regioselectivity of the cyclization reaction. The substitution pattern on the aniline precursor is a primary determinant of the final substitution on the quinoline ring.

In the context of the Conrad-Limpach synthesis, the reaction of a substituted aniline with a β-ketoester will lead to a predictable substitution pattern on the resulting 4-hydroxyquinoline. For the target molecule, 2,3-dimethylaniline would be the logical starting material. The reaction with a suitable β-ketoester, such as ethyl benzoylacetate, would be expected to yield the desired 7,8-dimethyl substitution pattern. However, the presence of two ortho-substituents in 2,3-dimethylaniline could potentially lead to steric hindrance, affecting the reaction rate and yield.

The regioselectivity of the Conrad-Limpach reaction is generally high, with the cyclization occurring at the unsubstituted position para to the amino group of the aniline. When this position is blocked, cyclization occurs at an available ortho position. In the case of 2,3-dimethylaniline, the 6-position is the sterically most accessible and electronically favorable site for cyclization, leading to the formation of the 7,8-dimethylquinoline (B1340081) skeleton.

It is important to note that under different reaction conditions, the regioselectivity can be altered. For instance, in the Knorr quinoline synthesis, which is a variation of the Conrad-Limpach reaction conducted at higher temperatures, the aniline may attack the ester group of the β-ketoester, leading to the formation of a 2-hydroxyquinoline (B72897) instead of a 4-hydroxyquinoline. wikipedia.org

Stereoselectivity is generally not a primary concern in the synthesis of this compound via the Conrad-Limpach route, as no new chiral centers are formed in the core quinoline structure.

Synthetic Routes for Specific Dimethylation Patterns and Phenyl Substitution

The most direct and classical approach for the synthesis of this compound is the Conrad-Limpach synthesis. wikipedia.org This method involves the condensation of 2,3-dimethylaniline with a β-ketoester, specifically ethyl benzoylacetate, followed by a thermal cyclization.

The reaction proceeds in two main steps:

Condensation: 2,3-dimethylaniline reacts with ethyl benzoylacetate, typically at room temperature or with gentle heating, to form an enamine intermediate.

Cyclization: The enamine intermediate is then heated to a high temperature (around 250°C) to induce an intramolecular cyclization, followed by elimination of ethanol, to afford the final 4-hydroxyquinoline product. wikipedia.org

A patent for the production of 2,4-dihydroxyquinoline derivatives describes a related synthesis of 4-hydroxy-7,8-dimethyl-2-quinolone, which can serve as a precursor or analogue. This process involves the acetylation of 4-hydroxy-7,8-dimethyl-2-quinolone in ethylene (B1197577) dichloride with acetyl chloride and aluminum chloride at 50°C for 3 hours, achieving a 94% yield. This highlights the feasibility of reactions on the 7,8-dimethylquinolone core.

While the Conrad-Limpach synthesis is the most probable route, other methods for quinoline synthesis, such as the Doebner-von Miller reaction, could potentially be adapted. However, the Doebner-von Miller reaction typically yields 2- or 4-substituted quinolines and controlling the specific 7,8-dimethyl and 2-phenyl substitution pattern might be more challenging.

Optimization of Reaction Conditions and Yields for Academic Scale

For academic-scale synthesis, the optimization of reaction conditions is crucial to maximize yields and ensure the purity of the final product. Key parameters to consider for the Conrad-Limpach synthesis of this compound include the choice of solvent for the high-temperature cyclization step, the reaction temperature, and the reaction time.

Solvent Selection: The high temperatures required for the cyclization step in the Conrad-Limpach synthesis necessitate the use of high-boiling point solvents. Traditionally, mineral oil or Dowtherm A have been employed. nih.gov However, these can be inconvenient to handle on a laboratory scale. A study on the synthesis of a 4-hydroxyquinoline derivative showed that the yield generally improved with higher-boiling solvents. nih.gov The table below, adapted from this study, illustrates the effect of different solvents on the yield of a Conrad-Limpach reaction.

| Solvent | Boiling Point (°C) | Yield (%) |

| Methyl Benzoate | 199 | 25 |

| Ethyl Benzoate | 212 | 35 |

| Propyl Benzoate | 231 | 55 |

| Iso-butyl Benzoate | 247 | 66 |

| Dowtherm A | 257 | 65 |

| 2,6-di-tert-butylphenol (B90309) | 264 | 65 |

| 1,2,4-trichlorobenzene (B33124) | 214 | 64 |

| 2-Nitrotoluene | 222 | 65 |

This data suggests that solvents with boiling points above 240°C provide the best yields. For an academic setting, solvents like 1,2,4-trichlorobenzene or 2,6-di-tert-butylphenol could be more user-friendly alternatives to mineral oil or Dowtherm A. nih.gov

Temperature and Time: The cyclization step typically requires temperatures around 250°C. wikipedia.org The reaction time needs to be optimized to ensure complete conversion of the intermediate without significant decomposition of the product. This can be monitored by techniques like thin-layer chromatography (TLC).

Catalysis: While the thermal cyclization is often uncatalyzed, the initial condensation step can be acid-catalyzed. The use of a catalytic amount of a strong acid like hydrochloric acid or sulfuric acid can facilitate the formation of the enamine intermediate. wikipedia.org

For an academic scale synthesis, a typical procedure would involve reacting 2,3-dimethylaniline with ethyl benzoylacetate in a suitable solvent with acid catalysis, followed by removal of the initial solvent and addition of a high-boiling solvent for the thermal cyclization at approximately 250°C. The progress of the reaction would be monitored, and upon completion, the product would be isolated and purified using standard laboratory techniques such as recrystallization or column chromatography.

Chemical Reactivity and Derivatization Strategies for 7,8 Dimethyl 4 Hydroxy 2 Phenylquinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) and Phenyl Rings

The quinoline ring system, while aromatic, exhibits different reactivity in its two rings. The benzene (B151609) ring (positions 5, 6, 7, and 8) is generally more susceptible to electrophilic attack than the pyridine (B92270) ring (positions 2, 3, and 4), which is deactivated by the nitrogen atom. However, the presence of the activating hydroxyl group at the 4-position and the phenyl group at the 2-position, along with the dimethyl substituents at the 7 and 8-positions, significantly influences the regioselectivity of electrophilic aromatic substitution.

Nitration of 4-hydroxy-3-methylquinoline has been shown to occur at the 6-position, demonstrating the directing effect of the hydroxyl group. rsc.org Halogenation, another key electrophilic aromatic substitution, can also be directed by the existing substituents. For instance, the electrophilic cyclization of N-(2-alkynyl)anilines using electrophiles like iodine monochloride (ICl) or bromine (Br2) leads to the formation of 3-haloquinolines. nih.gov This suggests that direct halogenation of 7,8-dimethyl-4-hydroxy-2-phenylquinoline could potentially occur at the 3-position or on the activated phenyl ring.

The phenyl group at the 2-position can also undergo electrophilic substitution, with the directing influence of the quinoline moiety determining the position of attack (ortho, meta, or para). The specific outcomes of such reactions would depend on the reaction conditions and the nature of the electrophile.

Nucleophilic Substitution Reactions at the 4-Hydroxy Position and Other Sites

The 4-hydroxy group of this compound is not a good leaving group for direct nucleophilic substitution. However, it can be readily converted into a more reactive functional group, such as a chloro or tosyloxy group, to facilitate nucleophilic displacement. A common method for this conversion is treatment with phosphorus oxychloride (POCl3) to yield the corresponding 4-chloroquinoline. chemicalbook.comquora.com

Once formed, the 4-chloro derivative is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. A wide range of nucleophiles, including amines, thiols, and alkoxides, can displace the chloride to introduce diverse functionalities at the 4-position. For example, 4-chloro-8-methylquinolin-2(1H)-one readily undergoes nucleophilic substitution with various nucleophiles. mdpi.com This strategy is extensively used in the synthesis of biologically active quinoline derivatives. The general mechanism for the SNAr of 4-chloroquinazoline (B184009) with amines has been studied, providing insights into the reactivity of similar quinoline systems. researchgate.net

Tautomerism and Isomerization Pathways of 4-Hydroxyquinoline (B1666331) Derivatives

4-Hydroxyquinoline derivatives, including this compound, exist in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone). This equilibrium is a crucial aspect of their chemical behavior and biological activity.

The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the quinoline ring. In many cases, the 4-quinolone tautomer is the predominant form. The ability of the molecule to adopt the keto-acid moiety is considered important for the biological activity of some 4-hydroxyquinoline derivatives. researchgate.net

Functional Group Interconversions and Modifications of the Hydroxyl and Methyl Groups

The hydroxyl and methyl groups of this compound provide additional sites for chemical modification.

Hydroxyl Group Modifications: The 4-hydroxy group can undergo O-alkylation to form ethers. Selective O-alkylation over N-alkylation (at the quinoline nitrogen) can be a challenge but has been achieved using specific protocols. researchgate.net This allows for the introduction of a variety of alkyl and aryl ether functionalities.

Methyl Group Modifications: The methyl groups on the quinoline ring can be oxidized to afford carboxylic acids or aldehydes, providing a handle for further functionalization. The oxidation of methylquinolines to their corresponding carboxylic acids can be achieved using strong oxidizing agents like potassium permanganate. biosynce.compvamu.eduyoutube.com More controlled oxidation to the aldehyde can also be accomplished under specific conditions. researchgate.net These oxidized derivatives can then be used in a variety of subsequent reactions, such as amide or ester formation.

Synthesis of Advanced Analogues and Hybrid Compounds

The derivatization of the this compound scaffold is a key strategy for the development of new compounds with tailored properties. This includes the synthesis of fused heterocyclic systems and the introduction of a wide array of substituents for structure-activity relationship (SAR) studies.

Fused Heterocyclic Systems Derived from the Quinoline Core

The 4-hydroxyquinoline moiety is a versatile precursor for the synthesis of fused heterocyclic systems. For instance, reaction with appropriate reagents can lead to the formation of pyranoquinolines and pyrimido[4,5-b]quinolines.

Pyranoquinolines: Acid-catalyzed tandem reactions between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols have been shown to produce pyrano[3,2-c]quinolones. nih.govresearchgate.net This methodology could potentially be adapted for this compound to generate novel fused systems.

Pyrimido[4,5-b]quinolines: These tricyclic compounds can be synthesized through various strategies, often involving multicomponent reactions. nih.govnih.govrsc.org The construction of the pyrimidine (B1678525) ring onto the quinoline core provides a scaffold with diverse biological activities. researchgate.netacs.org

Introduction of Diverse Substituents for Structure-Activity Relationship Studies

The systematic introduction of different substituents onto the this compound framework is crucial for understanding how structural modifications affect its biological activity. SAR studies are essential for optimizing lead compounds in drug discovery.

The following table summarizes various substitution patterns and their potential impact on activity, based on studies of related quinoline derivatives.

| Position of Substitution | Type of Substituent | Potential Impact on Activity | Reference |

| 2-Phenyl Ring | Electron-donating or withdrawing groups | Modulates electronic properties and potential for interactions with biological targets. | nih.gov |

| 4-Position | Amines, ethers, alkyl chains | Can influence solubility, hydrogen bonding capacity, and steric interactions. | nih.gov |

| Quinoline Ring | Halogens, nitro groups, etc. | Alters the overall electronic and lipophilic character of the molecule. | mdpi.commdpi.com |

By exploring these derivatization strategies, a library of analogues of this compound can be synthesized and evaluated to identify compounds with enhanced potency, selectivity, and pharmacokinetic properties.

Metal Complexation Chemistry and Coordination Behavior

The coordination chemistry of quinoline derivatives, particularly those bearing a hydroxyl group, is a well-established and significant area of study in inorganic and coordination chemistry. While direct research on the metal complexation of this compound is not extensively detailed in available literature, its coordination behavior can be inferred from the vast body of work on analogous structures, most notably 8-hydroxyquinoline (B1678124) (oxine) and its derivatives.

The this compound molecule is anticipated to act as a potent chelating agent for a wide array of metal ions. scirp.orgscirp.org Its structural framework contains two key donor atoms: the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. This arrangement allows for the formation of stable five- or six-membered chelate rings upon coordination to a metal center. The presence of electron-donating dimethyl groups at the 7 and 8 positions is expected to increase the electron density on the quinoline ring system, thereby enhancing the basicity of the nitrogen and oxygen donor atoms. This electronic effect would likely lead to the formation of more stable metal complexes compared to unsubstituted analogs.

The coordination of this compound to a metal ion typically involves the deprotonation of the hydroxyl group, allowing the oxygen atom to act as an anionic donor. The nitrogen atom then coordinates as a neutral donor. This N,O-bidentate coordination mode is a hallmark of hydroxyquinoline-type ligands. scirp.orgresearchgate.net The bulky phenyl group at the 2-position may introduce steric constraints that could influence the number of ligands that can coordinate to a metal center and the resulting geometry of the complex.

Depending on the metal ion's size, charge, and preferred coordination number, complexes with different stoichiometries, such as 1:1, 1:2, or 1:3 (metal:ligand), can be formed. scirp.orgscirp.org This variability leads to a range of possible coordination geometries, including tetrahedral, square planar, and octahedral. scirp.orgscirp.orgresearchgate.net For instance, with divalent transition metal ions like Cu(II), Ni(II), and Co(II), 1:2 complexes are commonly observed, often adopting square planar or octahedral geometries. scirp.orgscirp.org In the case of an octahedral geometry, the coordination sphere might be completed by solvent molecules or other ancillary ligands. scirp.org

The resulting metal complexes of this compound are expected to exhibit distinct physical and chemical properties, such as enhanced thermal stability, unique spectroscopic signatures, and potential catalytic or biological activity. Characterization of these complexes would typically involve techniques like FT-IR and UV-Vis spectroscopy to confirm the coordination of the ligand to the metal ion, as well as single-crystal X-ray diffraction to definitively determine the molecular structure and coordination geometry. researchgate.netresearchgate.net

The table below summarizes the expected coordination behavior of this compound with various metal ions, based on the known chemistry of similar 8-hydroxyquinoline ligands.

Table 1: Predicted Coordination Behavior of this compound with Various Metal Ions

| Metal Ion | Expected Stoichiometry (M:L) | Probable Coordination Geometry |

|---|---|---|

| Cu(II) | 1:2 | Square Planar, Distorted Octahedral |

| Ni(II) | 1:2 | Octahedral |

| Co(II) | 1:2 | Octahedral |

| Zn(II) | 1:2 | Tetrahedral, Octahedral |

| Fe(II)/Fe(III) | 1:2, 1:3 | Octahedral |

| Mn(II) | 1:2 | Octahedral |

| Pd(II) | 1:2 | Square Planar |

| Al(III) | 1:3 | Octahedral |

Advanced Spectroscopic and Structural Characterization of 7,8 Dimethyl 4 Hydroxy 2 Phenylquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

One-dimensional NMR provides fundamental information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ) in parts per million (ppm), their integration (relative number of protons), and their spin-spin coupling patterns (multiplicity). For 7,8-Dimethyl-4-hydroxy-2-phenylquinoline, distinct signals would be expected for the aromatic protons on the quinoline (B57606) and phenyl rings, the hydroxyl proton, and the methyl group protons. The coupling constants (J-values) between adjacent protons would help establish their relative positions. uncw.edursc.org

¹³C NMR: The carbon NMR spectrum provides a signal for each chemically non-equivalent carbon atom. rsc.org The chemical shifts would differentiate between the sp²-hybridized carbons of the aromatic rings and the sp³-hybridized carbons of the methyl groups. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could further distinguish between CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are representative values based on similar structures; actual experimental data is required for confirmation.)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. researchgate.netharvard.eduscience.govslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other within a spin system. It would be used to trace the connectivity of protons around the quinoline and phenyl rings. science.govyoutube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations). This allows for the unambiguous assignment of carbon signals based on their attached, and usually pre-assigned, protons. science.govyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for connecting different spin systems and piecing together the entire molecular skeleton, for instance, by showing correlations from the methyl protons to the aromatic carbons of the quinoline core. science.govyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. For a rigid molecule like this, NOESY could confirm spatial relationships, for example, between the methyl groups and nearby aromatic protons. science.gov

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. frontiersin.orgnih.govresearchgate.netresearchgate.net For C₁₇H₁₅NO, the expected exact mass would be calculated and compared to the experimental value, typically with an accuracy of less than 5 ppm.

The fragmentation pattern observed in the mass spectrum upon ionization provides further structural information. nih.govmdpi.comyoutube.com Characteristic losses, such as the loss of methyl groups or cleavage of the phenyl ring, would help to confirm the proposed structure.

Table 2: Predicted HRMS Data for this compound

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govnih.govamericanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic rings would be observed in the 1500-1650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong and sharp signals in Raman spectra. researchgate.net The symmetric stretching of the carbon skeleton would be particularly prominent.

Table 3: Characteristic Vibrational Frequencies

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. creativebiomart.netazom.comwikipedia.orgyoutube.com This technique requires growing a suitable single crystal of the compound. The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the calculation of atomic coordinates, bond lengths, bond angles, and torsional angles. wikipedia.org

This method would confirm the planarity of the quinoline and phenyl rings and determine the relative orientation of the phenyl group with respect to the quinoline core. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the crystal packing. mdpi.com

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions

UV-Visible and fluorescence spectroscopy provide insights into the electronic properties of the molecule. researchgate.netrsc.orgnih.govresearchgate.net

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum measures the absorption of light as a function of wavelength. Conjugated aromatic systems like this compound are expected to exhibit strong absorption bands, typically in the UV or near-visible region, corresponding to π-π* electronic transitions. mdpi.com The position of the maximum absorption (λ_max) is characteristic of the chromophore.

Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent. rsc.orgnih.gov Upon excitation at an appropriate wavelength (usually near the λ_max), the molecule may emit light at a longer wavelength. A fluorescence spectrum would characterize this emission, providing information on the emission maximum and the quantum yield, which is a measure of the efficiency of the fluorescence process.

Other Advanced Analytical Techniques

An extensive review of scientific literature reveals a notable absence of published research on the application of other advanced analytical techniques, such as circular dichroism, for the specific compound this compound.

Circular dichroism (CD) spectroscopy is a powerful tool for the analysis of chiral molecules. As this compound is an achiral molecule, it does not exhibit a circular dichroism spectrum. The application of CD spectroscopy would only be relevant in the context of forming chiral derivatives of this compound or studying its interactions with other chiral molecules. To date, no studies detailing the synthesis of chiral derivatives of this compound or their subsequent analysis by circular dichroism have been reported in the peer-reviewed literature.

Further research into the synthesis of chiral analogues or the complexation of this compound with chiral hosts would be necessary to warrant investigation by chiroptical methods like circular dichroism. Without such studies, a detailed analysis using this technique is not applicable.

Computational and Theoretical Studies of 7,8 Dimethyl 4 Hydroxy 2 Phenylquinoline

Quantum Chemical Calculations (Density Functional Theory - DFT, Ab initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for predicting various molecular characteristics.

Prediction of Molecular Geometry and Conformational Analysis

A crucial first step in computational analysis is the determination of the molecule's most stable three-dimensional structure. DFT and ab initio methods are employed to optimize the molecular geometry, calculating bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. For a molecule like 7,8-Dimethyl-4-hydroxy-2-phenylquinoline, with a rotatable phenyl group, conformational analysis would be necessary to identify the most stable spatial arrangement of the phenyl ring relative to the quinoline (B57606) core. This would involve mapping the potential energy surface as a function of the key torsional angles.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals, Electrostatic Potential)

Understanding the electronic structure is key to predicting a molecule's reactivity and properties. Key parameters derived from quantum chemical calculations include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive.

Molecular Orbitals: The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.

Electrostatic Potential (ESP): The ESP map visually represents the charge distribution on the molecule's surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is crucial for predicting intermolecular interactions.

A hypothetical data table for such calculations might look like this:

| Parameter | Calculated Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

Simulation of Spectroscopic Properties (NMR chemical shifts, UV-Vis spectra)

Quantum chemical calculations can simulate various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts can aid in the structural elucidation of the molecule.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved.

A hypothetical data table for simulated spectroscopic data could be:

| Nucleus | Calculated Chemical Shift (ppm) |

| 1H | Data not available |

| 13C | Data not available |

| Transition | Calculated λmax (nm) | Oscillator Strength |

| S0 → S1 | Data not available | Data not available |

| S0 → S2 | Data not available | Data not available |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations can model its dynamic behavior over time. MD simulations would be valuable for:

Conformational Landscapes: Exploring the different conformations that this compound can adopt in a solution and their relative populations.

Solvation Effects: Understanding how the solvent molecules arrange around the solute and how this affects its structure and properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively.

Ligand-Based and Structure-Based Computational Design Approaches

If this compound were part of a series of biologically active compounds, QSAR models could be developed.

Ligand-Based Design: This approach is used when the structure of the biological target is unknown. It involves building a model based on the properties of a set of known active and inactive molecules.

Structure-Based Design: If the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking simulations can be performed to predict the binding mode and affinity of this compound.

In the absence of specific research on this compound, the detailed computational and theoretical analysis requested cannot be provided. The generation of such data would require dedicated computational studies to be performed on this specific molecule.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Currently, there is a notable absence of published research specifically detailing the computational transition state analysis of the synthesis of this compound in the public domain. While the synthesis of related quinoline derivatives has been documented, for instance, the one-pot, three-component synthesis of 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives, which proceeds through Knoevenagel condensation, Michael addition, rearrangement, and cyclization, specific computational studies to elucidate the reaction mechanism and analyze the transition states for this compound are not available. nih.gov

Theoretical investigations into the tautomeric stability of the parent 4-hydroxyquinoline (B1666331) scaffold have been conducted using Density Functional Theory (DFT). researchgate.net These studies provide insights into the energetic preference of different tautomeric forms in various solvents, which is a fundamental aspect that would underpin any detailed mechanistic study. researchgate.net However, this does not extend to the full reaction pathway and transition state energies for the formation of the titled compound.

For the synthesis of structurally analogous 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, a plausible mechanism has been proposed based on ab initio quantum-chemical calculations, indicating that such computational approaches are valuable in this class of compounds. This suggests that a similar computational study for this compound would be a viable and insightful area for future research.

In Silico Prediction of Potential Biological Target Interactions (e.g., Molecular Docking)

As of the current date, specific molecular docking studies for this compound are not present in the available scientific literature. Consequently, there are no specific data tables detailing its binding affinities or interactions with particular biological targets.

However, the broader class of quinoline and quinazoline (B50416) derivatives has been the subject of numerous in silico studies, suggesting potential avenues for future investigation for this compound. For example, molecular docking has been employed to study novel quinazoline derivatives as inhibitors of phosphodiesterase 7 (PDE7), where compounds were docked against the PDE7A binding site. nih.gov Similarly, other research has utilized molecular docking to evaluate the antibacterial potential of new thiazole (B1198619) derivatives by targeting penicillin-binding proteins. mdpi.com

The general approach for such in silico predictions involves preparing a protein target by removing water molecules and native ligands, followed by docking the small molecule into the active site using software like AutoDock Vina. mdpi.com The results are typically evaluated based on binding energy, with more negative values indicating a stronger interaction. For instance, in a study of morpholine-substituted tetrahydroquinoline derivatives, computational insights were used to explore their potential as mTOR inhibitors. mdpi.com

Biological Activities and Mechanistic Investigations of 7,8 Dimethyl 4 Hydroxy 2 Phenylquinoline

General Biological Relevance of the Quinoline (B57606) Scaffold

The quinoline scaffold, a bicyclic aromatic heterocycle, is considered a "privileged structure" in drug discovery. mdpi.comijpjournal.com This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs, demonstrating its ability to interact with a wide array of biological targets. mdpi.comnih.gov The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to fine-tune its pharmacological properties and develop derivatives with enhanced potency and selectivity for specific therapeutic applications. acs.org

The biological importance of the quinoline nucleus is vast, with derivatives exhibiting a comprehensive spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antiparasitic effects. mdpi.comresearchgate.net Its framework is integral to numerous established medications, such as the antimalarial drug chloroquine (B1663885), the antibacterial agent ciprofloxacin, and the anticancer compound camptothecin. nih.gov The consistent success of quinoline-based compounds in clinical applications solidifies the scaffold's status as a cornerstone in the development of novel therapeutic agents. mdpi.comresearchgate.net Researchers continue to explore this moiety, creating hybrid molecules and new derivatives to combat drug resistance and treat a wide range of diseases. acs.orgmdpi.com

In Vitro Biological Activity Screening and Target Identification (Excluding Clinical Human Data)

Following a comprehensive review of scientific literature, no specific in vitro studies detailing the biological activities of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline were found. The subsequent sections (6.2.1 through 6.2.5) are therefore based on the well-documented activities of the broader quinoline scaffold and its various derivatives, providing a general overview of the potential mechanisms that compounds of this class may employ. It is important to note that this information is not specific to this compound.

Quinoline derivatives are well-established as potent antimicrobial agents. sapub.org A primary mechanism of action for many antibacterial quinolones is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. acs.orgnih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex, quinolones inhibit the re-ligation of cleaved DNA strands, leading to double-strand breaks and ultimately bacterial cell death. acs.org The effectiveness of these compounds has led to the development of a significant class of antibiotics known as fluoroquinolones. sapub.org Research continues to explore novel quinoline derivatives to combat the growing challenge of antibiotic resistance. nih.gov

The quinoline scaffold is a key pharmacophore in the design of anticancer drugs, with derivatives demonstrating a wide range of cytotoxic mechanisms against various cancer cell lines. mdpi.com One of the most prominent mechanisms is the inhibition of tubulin polymerization. Certain quinoline derivatives bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

Another critical anticancer mechanism involves the inhibition of enzymes vital for cancer cell proliferation and survival, such as protein kinases and histone deacetylases (HDACs). mdpi.com For example, some 2-phenylquinoline (B181262) derivatives act as selective HDAC inhibitors, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, quinoline-based compounds can act as DNA intercalating agents, interfering with DNA replication and transcription, a mechanism employed by established anticancer drugs like doxorubicin. mdpi.com The induction of apoptosis, or programmed cell death, is a common outcome of these various mechanisms, often confirmed through assays showing increased caspase activation and sub-G1 cell populations in treated cancer cells.

Quinoline derivatives have demonstrated significant anti-inflammatory properties by targeting key components of inflammatory pathways. Their mechanisms often involve the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX), which are responsible for the synthesis of prostaglandins. By blocking COX enzymes, these compounds can reduce inflammation and associated pain. Additionally, quinoline-based molecules can modulate the production of inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and nitric oxide. The ability to interfere with these signaling pathways makes the quinoline scaffold a promising template for the development of new anti-inflammatory drugs for both acute and chronic conditions.

The quinoline core is present in various compounds that exhibit broad-spectrum antiviral activity against a range of viruses, including Dengue virus, Zika virus, and Human Immunodeficiency Virus (HIV). The mechanisms of action are diverse. Some quinoline derivatives have been shown to act at the early stages of viral infection, potentially impairing the accumulation of viral envelope glycoproteins and thus preventing viral entry or replication. sapub.org For other viruses, the mechanism may involve the inhibition of key viral enzymes necessary for the viral life cycle. The established clinical use of quinolines like chloroquine and hydroxychloroquine, although debated, in certain viral infections highlights the potential of this scaffold in antiviral drug discovery.

The most historically significant application of quinoline compounds is in the treatment of parasitic diseases, particularly malaria. researchgate.net Antimalarial quinolines like chloroquine and quinine (B1679958) are thought to function by accumulating in the acidic food vacuole of the Plasmodium parasite. mdpi.com There, they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. This interference leads to the buildup of free heme, which is toxic to the parasite. mdpi.com Other proposed molecular targets for quinoline antimalarials include translation elongation factor 2 (PfEF2), disrupting protein synthesis.

Quinoline derivatives have also shown significant activity against other parasites, such as Leishmania. nih.gov The proposed mechanisms for antileishmanial activity include interaction with hemin, leading to oxidative stress, and the targeting of parasite-specific enzymes. ijpjournal.com The proven efficacy of quinolines against these parasites ensures their continued importance as a lead structure in the development of new antiparasitic agents. nih.gov

Biological Activities of this compound: A Review of Publicly Available Research

Following a comprehensive review of scientific literature and databases, it has been determined that there is currently no publicly available research data specifically detailing the biological activities and ADMET properties of the chemical compound This compound .

Extensive searches were conducted to locate studies pertaining to the enzyme inhibition, receptor binding, structure-activity relationships (SAR), and in vitro ADMET profiles for this specific molecule, as requested. These searches yielded no specific results for this compound.

While research exists for structurally related compounds within the broader quinoline class—including derivatives of 2-phenylquinoline, 8-hydroxyquinoline (B1678124), and various substituted quinoline carboxamides—this information does not directly apply to the unique structure of this compound. Presenting data from these related but distinct molecules would be scientifically inaccurate and speculative.

Therefore, the following sections of the requested article cannot be generated based on current scientific evidence:

In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Correlation with Structural Features

Without primary or secondary research sources focused on this compound, a scientifically accurate and informative article that adheres to the provided outline cannot be constructed.

Potential Non Therapeutic and Preclinical Applications Excluding Dosage/administration/safety

Applications as Chemical Probes for Biological Systems

Quinoline (B57606) derivatives are widely recognized for their fluorescent properties, making them valuable candidates for the development of chemical probes for biological systems. The inherent fluorescence of the quinoline ring system, often enhanced by substituents, allows for the visualization and tracking of biological molecules and processes. Although direct studies on 7,8-Dimethyl-4-hydroxy-2-phenylquinoline as a chemical probe are not extensively documented, the 4-hydroxy-2-phenylquinoline core is known to be a useful building block for fluorescent dyes. nih.gov The fluorescence of these compounds can be sensitive to the local environment, such as pH, polarity, and the presence of metal ions, which is a key characteristic for a sensor. The methyl and phenyl substitutions on the quinoline core of this compound could further modulate its photophysical properties, such as quantum yield and Stokes shift, potentially leading to the development of specialized probes for specific biological targets.

Role in Materials Science (e.g., Fluorescent Dyes, Optoelectronic Devices)

In the field of materials science, quinoline derivatives are of great interest for their potential use in fluorescent dyes and optoelectronic devices. The extended π-conjugated system of the 2-phenylquinoline (B181262) structure often results in strong fluorescence. nih.gov Research on 5,7-diphenylquinoline and 2,5,7-triphenylquinoline has demonstrated that these compounds exhibit significant photoluminescence. nih.gov It is plausible that this compound would also display fluorescent properties, which could be harnessed for applications such as organic light-emitting diodes (OLEDs). The hydroxyl and methyl groups can influence the solid-state packing and intermolecular interactions, which are critical for the performance of organic electronic materials. The ability to tune the emission color and efficiency through chemical modification makes quinoline derivatives like this one attractive targets for the synthesis of new materials for lighting and display technologies.

Use as Ligands in Catalysis and Coordination Chemistry

The nitrogen atom in the quinoline ring and the hydroxyl group at the 4-position of this compound provide potential coordination sites for metal ions. This suggests its utility as a ligand in catalysis and coordination chemistry. Substituted 2-pyridyl-4-phenylquinolines have been shown to act as asymmetric bidentate ligands, forming complexes with transition metals like ruthenium, osmium, and iridium. nih.gov Such complexes are of interest for their photophysical and photochemical properties, which can be applied in areas like solar energy conversion and oxygen sensing. nih.gov While the coordination behavior of this compound has not been specifically detailed, its structure suggests it could act as a bidentate or monodentate ligand, with the potential to form stable complexes with a variety of metals, thereby enabling catalytic transformations or the creation of novel coordination polymers with interesting magnetic or optical properties.

Agricultural Applications (e.g., Herbicidal, Fungicidal Activity in Controlled Studies)

Quinoline derivatives have been investigated for a variety of agricultural applications, including as herbicides and fungicides. nih.govnih.gov Studies on ring-substituted 4-hydroxy-1H-quinolin-2-ones have demonstrated photosynthesis-inhibiting activity and antifungal properties. nih.gov Furthermore, various fluorinated quinoline analogs have shown good antifungal activity against a range of phytopathogenic fungi. nih.gov The presence of the 4-hydroxyquinoline (B1666331) core in this compound suggests that it could exhibit similar biological activities. The lipophilicity and electronic properties conferred by the dimethyl and phenyl groups would be expected to influence its uptake and interaction with biological targets in plants and fungi. Phenylpyridines, which share some structural similarities, act by inhibiting protoporphyrinogen-IX-oxidase and are highly active against many weed species. researchgate.net This indicates that the 2-phenylquinoline scaffold could be a promising starting point for the development of new agrochemicals.

Table 1: Fungicidal Activity of Selected Quinoline Derivatives

| Compound/Derivative | Fungal Strain | Activity/Inhibition | Reference |

|---|---|---|---|

| Ring-substituted 4-hydroxy-1H-quinolin-2-ones | Various phytopathogenic fungi | Moderate to good antifungal activity | nih.gov |

| Fluorinated quinoline analogs | Sclerotinia sclerotiorum | Good activity (>80% inhibition) | nih.gov |

| Fluorinated quinoline analogs | Rhizoctonia solani | Good activity (80.8% inhibition) | nih.gov |

| 4-oxo-4H-quinoline acylhydrazone derivatives | Physalospora piricola | 72.1% and 76.5% inhibitory rate | electrochemsci.org |

Corrosion Inhibition Applications and Theoretical Basis

A significant potential application of quinoline derivatives is in the field of corrosion inhibition for metals, particularly for mild steel in acidic environments. electrochemsci.orgias.ac.inresearchgate.netresearchgate.netphyschemres.org The mechanism of action is generally understood to be the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that blocks the active sites for corrosion. ias.ac.inresearchgate.net The presence of heteroatoms like nitrogen and oxygen, as well as the π-electrons from the aromatic rings in this compound, are key features that facilitate this adsorption.

Quantum chemical studies, often employing Density Functional Theory (DFT), provide a theoretical basis for the inhibitory action of these molecules. ias.ac.inresearchgate.netphyschemres.org These studies correlate the molecular structure of the inhibitor with its efficiency. Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the dipole moment are calculated to understand the interaction between the inhibitor and the metal surface. A higher EHOMO value generally indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption. Conversely, a lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal. The adsorption can occur through both physical (electrostatic) and chemical (covalent bonding) interactions. For quinoline derivatives, the adsorption often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. electrochemsci.orgresearchgate.net

Table 2: Corrosion Inhibition Efficiency of Selected Quinoline Derivatives on Mild Steel in HCl Solution

| Inhibitor | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| 2-chloro quinoline 3-carbaldehyde (CQC) | 25 ppm | 94.32 | ias.ac.in |

| (2-chloro-quinoline-3ylmethyl)-p-tolyl-amine (CQA) | 25 ppm | 98.69 | ias.ac.in |

| Quinoline-thiazole derivative (Inh I) | 200 ppm | 95.0 | electrochemsci.org |

| Quinoline-thiazole derivative (Inh II) | 200 ppm | 96.3 | electrochemsci.org |

Analytical Methodologies for 7,8 Dimethyl 4 Hydroxy 2 Phenylquinoline in Research Samples

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for the separation of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline from complex mixtures, allowing for both the assessment of its purity and its isolation for further studies. The choice of technique depends on the specific requirements of the analysis, such as the desired resolution, speed, and scale.

High-Performance Liquid Chromatography (HPLC) and Ultra-HPLC (U-HPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (U-HPLC), are powerful tools for the analysis of quinoline (B57606) derivatives. These techniques offer high resolution and sensitivity, making them ideal for purity assessment.

For compounds similar to this compound, reversed-phase HPLC is a common approach. A C18 column is typically used as the stationary phase, while the mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is gradually increased, allows for the efficient separation of compounds with varying polarities. Detection is commonly achieved using a Diode Array Detector (DAD), which can provide spectral information and help in peak identification and purity assessment researchgate.net.

U-HPLC offers significant advantages over conventional HPLC, including faster analysis times, improved resolution, and lower solvent consumption, all of which are beneficial in a research setting nih.gov. The principles of separation remain the same as in HPLC, but U-HPLC utilizes columns with smaller particle sizes (typically sub-2 µm) and operates at higher pressures hplc.eu.

A hypothetical HPLC/U-HPLC method for the analysis of this compound could involve the following conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm for HPLC; 100 mm x 2.1 mm, 1.8 µm for U-HPLC) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 15 minutes (HPLC) or 5 minutes (U-HPLC) |

| Flow Rate | 1.0 mL/min (HPLC) or 0.4 mL/min (U-HPLC) |

| Detection | DAD at a wavelength determined by the UV-Vis spectrum of the compound |

| Injection Volume | 5 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is another valuable technique for the analysis of volatile and thermally stable compounds. For quinoline derivatives, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for purity assessment nih.gov. The high temperatures in the GC inlet and column may require derivatization of the hydroxyl group in this compound to increase its volatility and thermal stability.

A typical GC-MS analysis would involve injecting a solution of the compound into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The mass spectrometer then detects and helps identify the separated components based on their mass-to-charge ratio and fragmentation patterns nih.gov.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis and preliminary purity assessment of organic compounds nih.gov. It is often used to monitor the progress of chemical reactions and to determine the appropriate solvent system for column chromatography purification chemistryhall.com.

For the analysis of this compound, a TLC plate coated with silica (B1680970) gel (a polar stationary phase) would be used. A small spot of the sample solution is applied to the baseline of the plate, which is then placed in a sealed chamber containing a suitable mobile phase (a mixture of organic solvents). The mobile phase ascends the plate by capillary action, and the components of the sample move at different rates depending on their polarity and affinity for the stationary and mobile phases. The separated spots can be visualized under UV light or by using a staining reagent nih.gov. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for identification purposes.

Quantitative Analytical Methods for Compound Quantification in Research Settings

Accurate quantification of this compound is essential in various research contexts. Spectrophotometric and mass spectrometry-based methods are commonly employed for this purpose.

Spectrophotometric Assays (UV-Vis, Fluorescence)

UV-Vis Spectroscopy: This technique is based on the absorption of ultraviolet or visible light by the analyte. Quinoline and its derivatives typically exhibit strong UV absorption due to their aromatic nature scielo.br. A UV-Vis spectrophotometer can be used to determine the concentration of this compound in a solution by measuring its absorbance at a specific wavelength (λmax), where the absorbance is maximal. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte. A calibration curve, constructed by plotting the absorbance of standard solutions of known concentrations versus their concentrations, is used for quantification.

Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent, meaning they absorb light at one wavelength and emit it at a longer wavelength researchgate.net. Fluorescence spectroscopy is generally more sensitive and selective than UV-Vis absorption spectroscopy nih.gov. If this compound exhibits fluorescence, a spectrofluorometer can be used for its quantification. The fluorescence intensity is typically proportional to the concentration of the analyte over a certain range. Similar to UV-Vis spectroscopy, a calibration curve is required for accurate quantification. The excitation and emission wavelengths would need to be optimized to achieve maximum sensitivity.

Mass Spectrometry-Based Quantification Methods

Mass spectrometry (MS) is a highly sensitive and specific technique for the quantification of compounds. When coupled with a chromatographic separation method like HPLC or GC (i.e., LC-MS or GC-MS), it provides a powerful tool for quantitative analysis in complex matrices.

In LC-MS, after the separation of this compound by HPLC, the eluent is introduced into the mass spectrometer. The compound is ionized, and the mass analyzer separates the ions based on their mass-to-charge ratio (m/z). For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are often used. In SIM mode, the instrument is set to detect only the molecular ion of the target compound, which increases sensitivity and reduces interference from other compounds. In MRM, a specific precursor ion is selected and fragmented, and a specific product ion is monitored, providing even higher selectivity and sensitivity. An internal standard, a compound with similar chemical properties to the analyte, is typically used to improve the accuracy and precision of the quantification.

A summary of potential quantitative methods is provided in the table below:

| Technique | Principle | Key Considerations |

| UV-Vis Spectroscopy | Measurement of light absorption at a specific wavelength. | Requires a chromophore in the molecule. Calibration curve is necessary. |

| Fluorescence Spectroscopy | Measurement of emitted light after excitation at a specific wavelength. | Compound must be fluorescent. Generally more sensitive than UV-Vis. |

| LC-MS / GC-MS | Separation by chromatography followed by detection and quantification based on mass-to-charge ratio. | High sensitivity and selectivity. An internal standard is recommended for accurate quantification. |

Method Development for Complex Sample Matrices (e.g., cell lysates, biological fluids in in vitro studies, environmental samples)

The quantification of this compound in complex matrices presents significant analytical challenges due to the presence of numerous interfering endogenous or exogenous substances. The development of robust and reliable analytical methods is crucial for accurately assessing its concentration in research samples such as cell lysates, in vitro biological fluids, and environmental samples. Method development typically focuses on achieving high sensitivity, selectivity, accuracy, and precision, while minimizing matrix effects.

A common approach for the analysis of small molecules like this compound from these matrices involves liquid chromatography coupled with mass spectrometry (LC-MS), often tandem mass spectrometry (LC-MS/MS), due to its inherent selectivity and sensitivity. The development process necessitates a systematic optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The primary goal of sample preparation is to extract the analyte of interest from the complex matrix, remove interfering components, and concentrate the analyte to a level suitable for detection. The choice of sample preparation technique is highly dependent on the specific matrix.

Cell Lysates: For intracellular quantification, cell pellets are typically subjected to lysis using chemical or physical methods. This is often followed by protein precipitation, a common technique to remove the bulk of proteins which can interfere with the analysis and damage the analytical column. A cold organic solvent, such as acetonitrile or methanol, is frequently used for this purpose. The supernatant, containing the analyte, is then separated by centrifugation.